ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 . It has a molecular weight of 260.08 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-6-7(10)12-9(11)13-14(6)4-5/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at 2-8°C .Mechanism of Action
Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs viz. avapritinib and remdesivir . It’s used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells .
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy . As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)6-4-3-5-7(10)12-9(11)13-14(5)6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBKZRXKCABTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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